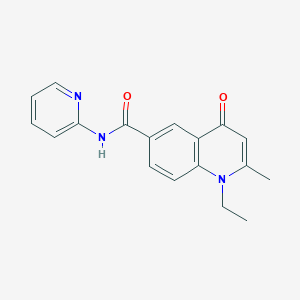![molecular formula C20H25N3O2S B5969777 N-methyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]-N-(3-thienylmethyl)acetamide](/img/structure/B5969777.png)
N-methyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]-N-(3-thienylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]-N-(3-thienylmethyl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. It has been shown to have potential therapeutic applications in the treatment of various autoimmune diseases and cancers.
Mechanism of Action
N-methyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]-N-(3-thienylmethyl)acetamide works by inhibiting the activity of BTK, which is a critical enzyme in the B-cell receptor signaling pathway. This pathway plays a key role in the development and activation of B-cells, which are involved in the immune response. By inhibiting BTK, N-methyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]-N-(3-thienylmethyl)acetamide can prevent the activation and proliferation of B-cells, which can lead to the suppression of the immune response.
Biochemical and Physiological Effects:
N-methyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]-N-(3-thienylmethyl)acetamide has been shown to have a range of biochemical and physiological effects, including the inhibition of BTK activity, the suppression of B-cell activation and proliferation, and the modulation of the immune response. It has also been shown to have anti-tumor effects in various cancer models, and to enhance the activity of immune checkpoint inhibitors.
Advantages and Limitations for Lab Experiments
The advantages of using N-methyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]-N-(3-thienylmethyl)acetamide in lab experiments include its high potency and selectivity, its ability to target a critical enzyme in the B-cell receptor signaling pathway, and its potential to enhance the activity of other therapies. However, there are also limitations to using N-methyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]-N-(3-thienylmethyl)acetamide, including its potential toxicity and the need for further optimization of dosing and administration.
Future Directions
There are several future directions for research on N-methyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]-N-(3-thienylmethyl)acetamide, including the development of more potent and selective inhibitors, the optimization of dosing and administration, and the exploration of combination therapies with other immune modulators and immune checkpoint inhibitors. Additionally, further studies are needed to better understand the mechanisms of action of N-methyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]-N-(3-thienylmethyl)acetamide and its potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of N-methyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]-N-(3-thienylmethyl)acetamide involves several steps, including the preparation of key intermediates and the coupling of these intermediates to form the final product. The process involves the use of various reagents and catalysts, and has been optimized to achieve high yields and purity.
Scientific Research Applications
N-methyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]-N-(3-thienylmethyl)acetamide has been extensively studied in preclinical models, and has shown promising results in the treatment of various diseases. It has been shown to inhibit BTK activity, which plays a critical role in the development and progression of autoimmune diseases and cancers. N-methyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]-N-(3-thienylmethyl)acetamide has also been shown to have synergistic effects when combined with other therapies, such as immune checkpoint inhibitors.
properties
IUPAC Name |
N-methyl-2-[3-oxo-1-(2-phenylethyl)piperazin-2-yl]-N-(thiophen-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S/c1-22(14-17-8-12-26-15-17)19(24)13-18-20(25)21-9-11-23(18)10-7-16-5-3-2-4-6-16/h2-6,8,12,15,18H,7,9-11,13-14H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFBXVVUKHWEIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CSC=C1)C(=O)CC2C(=O)NCCN2CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-bromo-1-naphthyl)sulfonyl]-2-propyl-1H-imidazole](/img/structure/B5969706.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-piperidinamine](/img/structure/B5969730.png)
![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-nitrobenzenesulfonamide](/img/structure/B5969734.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(3-chlorophenyl)piperazine](/img/structure/B5969737.png)
![2-butyryl-3-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}-5-phenylcyclohex-2-en-1-one](/img/structure/B5969744.png)
![6-methyl-9-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B5969748.png)
![N-(4-chlorophenyl)-2-cyano-3-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]acrylamide](/img/structure/B5969754.png)
![2-methyl-5-{[(4-methylphenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5969763.png)
![N-(4-butylphenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B5969771.png)
![2-benzyl-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]morpholine](/img/structure/B5969773.png)
![ethyl 4-[(2-benzyl-4-morpholinyl)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B5969793.png)
![N-(4-chlorobenzyl)-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B5969795.png)